4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine
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Overview
Description
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine is a fluorinated organic compound with the molecular formula C8H4F8N2. This compound is characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a pyridine ring, making it a unique and valuable molecule in various scientific fields .
Preparation Methods
The synthesis of 4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. This process uses a Pd(dba)2/BINAP catalytic system, resulting in good to high yields . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like NaOH, and solvents such as dimethyl sulfoxide (DMSO). .
Scientific Research Applications
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals, where fluorinated compounds often exhibit improved efficacy and stability
Mechanism of Action
The mechanism of action of 4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine involves its interaction with specific molecular targets, influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways involved in metabolic processes .
Comparison with Similar Compounds
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine can be compared with other fluorinated pyridine derivatives, such as:
2-Amino-4-trifluoromethylpyridine: Similar in structure but lacks the pentafluoroethyl group, making it less electron-withdrawing.
5-(Trifluoromethyl)pyridin-2-ylamine: Contains only the trifluoromethyl group, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C8H4F8N2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H4F8N2/c9-6(10,8(14,15)16)3-1-5(17)18-2-4(3)7(11,12)13/h1-2H,(H2,17,18) |
InChI Key |
FNKIKRRWTCPDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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